3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Overview
Description
3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that belongs to the 1,3,4-oxadiazole family. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and an oxadiazole ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process can be summarized as follows:
Preparation of Hydrazide: The starting material, a hydrazide, is prepared by reacting an appropriate ester with hydrazine hydrate.
Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the oxadiazole ring.
Substitution: The resulting oxadiazole is further reacted with 4-benzyloxybenzyl chloride and 4-pyridinecarboxaldehyde to introduce the piperazine and pyridine rings, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and nucleic acids, leading to the modulation of their activity.
Pathways Involved: It affects multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The compound’s ability to inhibit specific enzymes and receptors contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-DODECYLPIPERAZINO)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE-2(3H)-THIONE
- 3-[(4-DODECYLPIPERAZINO)METHYL]-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Uniqueness
3-[(4-BENZYLPIPERAZINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to its specific combination of piperazine, pyridine, and oxadiazole rings. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c26-19-24(21-18(25-19)17-6-8-20-9-7-17)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGRDHJSYYTAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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